4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
Description
Properties
IUPAC Name |
5-(4-pyrrolidin-1-ylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-6-19(5-1)13-10(8-15-9-16-13)14-17-12(18-20-14)11-4-3-7-21-11/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPIYFIRSUARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the thiophene group. The pyrimidine ring is then constructed, and finally, the pyrrolidine group is added. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis strategies, and inferred biological/physical properties based on the provided evidence.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrimidine ring substituted with a pyrrolidine group and an oxadiazole moiety. The presence of the thiophenyl group enhances its pharmacological properties. The molecular formula is , with a molar mass of approximately 273.33 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Biological Activities and Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound demonstrates cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.0 |
| HCT116 (Colon Cancer) | 22.0 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant capacity was evaluated using assays such as DPPH and ABTS:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.0 |
These results indicate that the compound effectively scavenges free radicals, which is essential for reducing oxidative stress-related damage.
Anti-inflammatory Activity
In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A notable study conducted by researchers at the Groningen Research Institute assessed the immunomodulatory effects of this compound in mouse splenocyte assays. The results indicated that at a concentration of 100 nM, the compound significantly enhanced immune cell viability and function, suggesting potential applications in immunotherapy.
Q & A
Q. What are the optimal synthetic routes for 4-(pyrrolidin-1-yl)-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of heterocyclic compounds like this pyrimidine derivative typically involves multi-step condensation reactions. For example, the 1,2,4-oxadiazole moiety can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under acidic or basic conditions. The pyrrolidine and thiophene substituents may be introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling). Optimization involves:
- Catalysts : Use of p-toluenesulfonic acid (p-TSA) to enhance cyclization efficiency, as demonstrated in chromeno-pyrimidine syntheses .
- Solvent-free conditions : Reduces side reactions and improves yield, as shown in pyrazolo-pyrimidine-dione syntheses .
- Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane mixtures) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions and verifying cyclization. For example, aromatic protons in the thiophene ring appear as distinct multiplets in δ 6.8–7.5 ppm, while pyrrolidine protons resonate as broad singlets near δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 356.08 for C₁₅H₁₄N₆OS) .
- Elemental analysis : Ensures stoichiometric ratios (C, H, N, S) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrrolidine and thiophene substituents on bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine, morpholine) or thiophene (e.g., furan, benzene) groups. Compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity).
- Bioassays : Use standardized protocols for target binding (e.g., kinase assays) or antimicrobial activity (e.g., MIC determination against Gram+/− bacteria). Reference pyrazole-based SAR studies for guidance on substituent effects .
- Data interpretation : Apply multivariate analysis to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity trends .
Q. What computational approaches predict the pharmacokinetic properties and binding affinity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values .
- ADMET prediction : Tools like SwissADME assess oral bioavailability, BBB permeability, and CYP450 interactions. Key parameters include LogP (~2.5–3.5) and topological polar surface area (TPSA < 140 Ų) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. How can researchers address contradictions in solubility or stability data across studies?
- Methodological Answer :
- Standardized protocols : Reproduce experiments under controlled conditions (pH, temperature, solvent system). For example, measure solubility in PBS (pH 7.4) vs. DMSO .
- Orthogonal validation : Use differential scanning calorimetry (DSC) to confirm thermal stability and dynamic light scattering (DLS) for aggregation studies .
- Environmental factors : Assess degradation under UV light or oxidative stress (H₂O₂) to identify instability mechanisms .
Q. What experimental design principles apply to assessing environmental impact or degradation pathways?
- Methodological Answer :
- Fate studies : Use radiolabeled compounds to track distribution in soil/water systems. Measure half-life (t₁/₂) under aerobic/anaerobic conditions .
- Ecotoxicology assays : Evaluate acute toxicity in Daphnia magna or algal growth inhibition. Follow OECD guidelines for reproducibility .
- Advanced analytics : LC-MS/MS to identify degradation byproducts (e.g., oxadiazole ring cleavage products) .
Key Methodological Insights from Evidence
- Synthesis : Catalytic p-TSA and solvent-free methods improve yield and purity .
- Characterization : Multi-spectral analysis (NMR, HRMS) ensures structural fidelity .
- SAR : Substituent modifications guided by heterocyclic precedents enhance bioactivity .
- Computational modeling : Validates drug-likeness and binding modes .
- Environmental studies : Long-term fate experiments require standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
